2-tert-Butyl-1,1,3,3-tetramethylguanidine
Overview
Description
Synthesis Analysis
The synthesis of 2-tert-Butyl-1,1,3,3-tetramethylguanidine involves preparation and reactions that highlight its versatility in organic synthesis. For example, Barton et al. (2003) describe the preparation of this compound and its reactions leading to 2,2,6-Trimethylcyclohexen-1-yl iodide, showcasing its role in enamine or imine formation and halogenation processes (Barton, Chen, Jászberényi, & Taylor, 2003).
Molecular Structure Analysis
The molecular structure of 2-tert-Butyl-1,1,3,3-tetramethylguanidine and related compounds reveals insights into their steric and electronic properties. Hinchley et al. (2004) explored the molecular structure of closely related sterically crowded molecules, providing a comparative perspective on the structural motifs and flexibility of such compounds (Hinchley et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of 2-tert-Butyl-1,1,3,3-tetramethylguanidine is characterized by its involvement in various organic transformations. For instance, Oyama and Kondo (2003) demonstrated its utility in chemoselective deprotection reactions, highlighting its specificity under certain conditions (Oyama & Kondo, 2003).
Scientific research applications
Enamine or Imine Formation, Halogenation, Iodination, and Replacement Reactions: It is utilized for enamine or imine formation, halogenation, iodination, and various replacement reactions, such as halogen by oxygen and halogen by nitrogen (Barton et al., 2003).
Initiator for Radical Homo- and Copolymerization of Acrylates: The compound serves as an initiator for radical homo- and copolymerization of acrylates, leading to novel telomeric block-copolymer architectures (Polenz et al., 2014).
Promoting S(N)Ar Reactions: It acts as a mild alternative to traditional inorganic bases for promoting S(N)Ar reactions, especially in the synthesis of highly oxygenated dinaphthyl ethers (Wipf & Lynch, 2003).
Resistance to Alkylating Agents in Organic Synthesis: This base demonstrates resistance to alkylating agents and may be useful in various applications in organic synthesis (Barton, Elliott, & Gero, 1982).
Catalyst for Cyanosilylation of Ketones and Aldehydes: It acts as an effective catalyst for the cyanosilylation of ketones and aldehydes to cyanohydrin trimethylsilyl ethers, achieving high yields (Wang et al., 2006).
CO2 Capture: The blend of 2-tert-butyl-1,1,3,3-tetramethylguanidine and 1-propanol effectively captures CO2, indicating potential applications in carbon capture technologies (Orhan et al., 2017).
Selective Oxidation of Sulfides and Thiols: The 1,1,3,3-tetramethylguanidine/Br2 complex is used for the selective oxidation of aliphatic and aromatic sulfides and oxidative coupling of thiols to disulfides (Shaabani, Rahmati, & Farhangi, 2006).
Deprotection of Silyl and Acetyl Groups in Organic Synthesis: It serves as a reagent for chemoselective deprotection of both silyl and acetyl groups on acidic hydroxyl groups without affecting aliphatic silyl and acetyl groups (Oyama & Kondo, 2003).
Catalyst for Direct Aldol Reactions: The ionic liquid 1,1,3,3-tetramethylguanidine lactate ([TMG][Lac]) is used as a recyclable catalyst for direct aldol reactions at room temperature without any solvent (Zhu et al., 2005).
Applications in Synthetic Organic Chemistry: Polystyrene-supported 1,1,3,3-tetramethylguanidine is effective and versatile for various applications in synthetic organic chemistry, making it an attractive candidate for environmentally friendly preparative processes (Coelho et al., 2008).
properties
IUPAC Name |
2-tert-butyl-1,1,3,3-tetramethylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2,3)10-8(11(4)5)12(6)7/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHJFPFNGVDEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393758 | |
Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-1,1,3,3-tetramethylguanidine | |
CAS RN |
29166-72-1 | |
Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29166-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-Butyl-1,1,3,3-tetramethyl-guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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